Chlormezanone
Description
Historical Context and Evolution of Chlormezanone (B1668783) in Therapeutics
First approved in 1960, this compound was introduced as a muscle relaxant and anxiolytic. nih.gov It was marketed under various trade names, including Trancopal and Fenaprim. patsnap.comebi.ac.uk For decades, it was used to manage anxiety and muscle spasms. patsnap.comnih.gov However, in 1996, its manufacturer discontinued (B1498344) the drug worldwide due to rare but severe cutaneous reactions, such as toxic epidermal necrolysis. nih.govdrugbank.com This event marked a significant turning point, shifting the focus on this compound from clinical application to laboratory investigation.
Classification within Central Nervous System (CNS) Agents
This compound is categorized as a CNS agent, specifically acting as a non-benzodiazepine anxiolytic and a centrally acting muscle relaxant. patsnap.comdrugbank.com
As a non-benzodiazepine anxiolytic, this compound was used to alleviate anxiety and tension. patsnap.comebi.ac.uk Unlike benzodiazepines, it has a distinct chemical structure. patsnap.com Its anxiolytic effects are attributed to its interaction with the central nervous system, helping to reduce neuronal excitability. patsnap.com
This compound is also classified as a centrally acting muscle relaxant. pediatriconcall.comcaymanchem.com This action is not due to a direct effect on muscles but rather its influence on the central nervous system. patsnap.com It has been shown to block the crossed extensor reflex of the spine in animal models without affecting the knee-jerk reflex. caymanchem.com The mechanism is thought to involve the modulation of the gamma-aminobutyric acid (GABA) system, an inhibitory neurotransmitter in the brain. patsnap.compatsnap.com By enhancing GABAergic activity, this compound can lead to muscle relaxation. patsnap.com
Rationale for Continued Academic Inquiry into this compound
Despite its withdrawal from the market, this compound remains a subject of academic research for several reasons. ontosight.ai Its unique chemical structure and mechanism of action provide a basis for investigating new therapeutic agents. ontosight.ainih.gov Researchers are exploring its pharmacological profile to understand its potential for developing new drugs with similar therapeutic benefits but improved safety profiles. patsnap.comontosight.ai Studies into its synthesis, metabolites, and the cytotoxic effects of its enantiomers continue to provide valuable insights into its biochemical properties. nih.govresearchgate.net Furthermore, its potential application in other areas, such as in the context of certain myopathies, is being explored through computational methods like drug repositioning. taylorandfrancis.com
Detailed Research Findings
Recent research has delved into various aspects of this compound, from its synthesis to its biological interactions.
Synthesis and Chemical Properties
The synthesis of this compound has been a subject of study to improve yield and purity. An optimized method involves the reaction of p-chlorobenzaldehyde with methylamine (B109427), followed by condensation with 3-mercaptopropionic acid and subsequent oxidation. google.com The chemical structure of this compound is 2-(4-chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one 1,1-dioxide. caymanchem.comresearchgate.net It is a chiral molecule, and its racemic form can be resolved into its enantiomers for further study. nih.gov
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | 2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one nih.gov |
| CAS Number | 80-77-3 wikipedia.org |
| Molecular Formula | C11H12ClNO3S nih.gov |
| Molar Mass | 273.73 g·mol−1 wikipedia.org |
| InChIKey | WEQAYVWKMWHEJO-UHFFFAOYSA-N nih.gov |
Mechanism of Action
The primary mechanism of action of this compound is believed to be its role as a positive allosteric modulator at the benzodiazepine (B76468) site of GABAA receptors. drugbank.comtocris.com This potentiation of the inhibitory neurotransmitter GABA leads to a decrease in neuronal excitability, resulting in its anxiolytic and muscle relaxant effects. patsnap.comdrugbank.com It binds to central benzodiazepine receptors, which interact allosterically with GABA receptors, thereby increasing the inhibition of the ascending reticular activating system. nih.govncats.io
Metabolism and Metabolites
Studies on the metabolism of this compound have identified several metabolites in urine. researchgate.net Interestingly, it has been reported that no unchanged drug is detected in plasma and urine, with the main metabolite in plasma resulting from the cleavage of the amide bond in the heterocyclic ring. researchgate.net Some metabolites, such as 4-chlorobenzaldehyde (B46862), have been investigated for their potential cytotoxicity. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-1,1-dioxo-1,3-thiazinan-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3S/c1-13-10(14)6-7-17(15,16)11(13)8-2-4-9(12)5-3-8/h2-5,11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEQAYVWKMWHEJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(S(=O)(=O)CCC1=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3022798 | |
| Record name | Chlormezanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
SOL (% WT/VOL) @ 25 °C: LESS THAN 0.25% IN WATER, LESS THAN 1.0% IN 95% ETHANOL, FREELY SOL IN CHLOROFORM; SLIGHTLY SOL IN DIETHYL ETHER; SPARINGLY SOL IN N-HEXANE, 1.61e+00 g/L | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS | |
CAS No. |
80-77-3, 102818-66-6, 102818-67-7 | |
| Record name | (±)-Chlormezanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80-77-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlormezanone [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080773 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818666 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102818677 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chlormezanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759569 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | chlormezanone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169108 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chlormezanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3022798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlormezanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.190 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORMEZANONE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C14WB33Y0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GP568V9G19 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4BU37OM8KL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
116.2-118.6, 116.2-118.2 °C, 116.2 °C | |
| Record name | Chlormezanone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01178 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CHLORMEZANONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3300 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chlormezanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015309 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanistic Pharmacology of Chlormezanone
Elucidation of Molecular Mechanisms of Action
The primary mechanism of action for chlormezanone (B1668783) involves its interaction with the gamma-aminobutyric acid (GABA) system, the principal inhibitory neurotransmitter system in the brain. patsnap.commerckmanuals.com By enhancing GABAergic activity, this compound reduces neuronal excitability, which leads to its muscle relaxant and anxiolytic effects. patsnap.com
GABAergic System Modulation
This compound's influence on the GABAergic system is multifaceted, involving direct interaction with GABA-A receptors and the subsequent potentiation of inhibitory signaling.
This compound functions as a positive allosteric modulator at the benzodiazepine (B76468) site of GABA-A receptors. tocris.comrndsystems.comtocris.com It binds to these central benzodiazepine receptors, which are allosterically linked to GABA receptors. drugbank.comncats.ioadooq.comcopbela.orgtoxno.com.au This interaction is distinct from that of benzodiazepines, as this compound is structurally a non-benzodiazepine compound. nih.govpatsnap.com The binding of this compound to this site induces a conformational change in the GABA-A receptor, which in turn increases the receptor's affinity for GABA. tocris.com
GABA-A receptors are ligand-gated ion channels composed of five subunits that form a central chloride (Cl-) ion pore. tocris.comwikipedia.org The specific subunit composition of the receptor determines its pharmacological properties. tocris.com The benzodiazepine binding site, where this compound acts, is located at the interface of the α and γ subunits. tocris.com
By allosterically modulating the GABA-A receptor, this compound potentiates the effects of the inhibitory neurotransmitter GABA. nih.govdrugbank.comncats.ioadooq.comcopbela.orgtoxno.com.au This potentiation of GABAergic transmission is a key element of its mechanism of action. tocris.com The enhanced binding of GABA to its receptor leads to an increased frequency of the chloride ion channel opening. tocris.comwikipedia.org This results in a greater influx of chloride ions into the neuron, amplifying the inhibitory signal. patsnap.comscbt.com
This enhancement of inhibitory neurotransmission contributes to the sedative, anxiolytic, and muscle relaxant properties associated with this compound. tocris.com
The activation of GABA-A receptors by GABA, potentiated by this compound, leads to an increased influx of negatively charged chloride ions (Cl-) into the postsynaptic neuron. patsnap.comtocris.comscbt.com This influx of negative ions causes the neuronal membrane to become more negative, a state known as hyperpolarization. tocris.comquora.com
Hyperpolarization moves the neuron's membrane potential further away from the threshold required to fire an action potential. quora.com This makes the neuron less excitable and less likely to transmit signals, resulting in a generalized depression of the central nervous system. patsnap.comwikipedia.org
| Receptor/Ion Channel | Modulator | Effect on Ion Flow | Consequence for Neuron |
| GABA-A Receptor | This compound | Increased Chloride (Cl-) Influx | Hyperpolarization and reduced excitability |
Effects on Ascending Reticular Activating System
This compound's potentiation of GABAergic inhibition extends to its effects on the ascending reticular activating system (ARAS). nih.govdrugbank.comncats.ioadooq.comcopbela.orgtoxno.com.au The ARAS is a network of neurons in the brainstem that plays a crucial role in maintaining wakefulness and arousal. By increasing the inhibition of the ARAS, this compound blocks the cortical and limbic arousal that typically occurs following stimulation of these reticular pathways. nih.govdrugbank.comncats.ioadooq.comcopbela.orgtoxno.com.au This action contributes significantly to the sedative and anxiolytic properties of the drug.
Depression of Spinal Polysynaptic Reflexes
In addition to its effects within the brain, this compound also acts at the level of the spinal cord to produce muscle relaxation. It selectively depresses spinal polysynaptic reflexes, which are complex neural pathways involved in regulating muscle tone. slideshare.net While the precise mechanism is not fully elucidated, it is understood that this depression of polysynaptic pathways contributes to the reduction of muscle spasms. patsnap.com Research in animal models has shown that this compound can inhibit the flexor reflex, a polysynaptic reflex, in a dose-dependent manner. capes.gov.br This effect is achieved without significantly affecting the simpler monosynaptic stretch reflex. slideshare.net
| Reflex Type | Effect of this compound |
| Polysynaptic Reflexes | Depression/Inhibition |
| Monosynaptic Reflexes | Little to no effect |
Absence of Significant Effect on Neuronal Conduction and Neuromuscular Transmission (at therapeutic doses)
At therapeutic concentrations, this compound's muscle relaxant effects are not due to a direct impact on peripheral nerve or muscle function. Research indicates that neuronal conduction, neuromuscular transmission, and muscle excitability are not significantly depressed by the compound, except at near-lethal doses. nih.govpharmacompass.com Its prominent effect is the preferential depression of spinal polysynaptic reflexes over monosynaptic reflexes. nih.govpharmacompass.com This suggests that its primary site of action is within the central nervous system, rather than at the neuromuscular junction or on the muscle fibers themselves. nih.gov
Receptor Binding Studies and Affinities
The principal mechanism of action for this compound involves the modulation of the gamma-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the brain. patsnap.com Specifically, this compound acts as a positive allosteric modulator at the benzodiazepine binding site of the GABA-A receptor. rndsystems.comtocris.com This binding enhances the effect of GABA, leading to an increased influx of chloride ions into neurons. patsnap.comscbt.com The resulting hyperpolarization of the neuronal membrane makes the neuron less excitable, producing an inhibitory effect on the ascending reticular activating system and blocking cortical and limbic arousal. nih.govpharmacompass.comdrugbank.com This action contributes to its anxiolytic and muscle relaxant properties. patsnap.com
This compound is described as a GABA receptor modulator with a distinctive interaction with the GABA-A receptor subtype. scbt.comscbt.com Its molecular structure facilitates selective binding, and its lipophilic nature allows it to effectively cross cellular membranes to engage with the receptor. scbt.com
| Receptor/Site | Action | Reported Effect |
|---|---|---|
| GABA-A Receptor (Benzodiazepine Site) | Positive Allosteric Modulator | Enhances GABAergic activity, leading to increased chloride ion influx and neuronal hyperpolarization. patsnap.comscbt.comdrugbank.com |
Comparative Pharmacological Profiles
| Feature | This compound | Benzodiazepines (e.g., Diazepam) |
|---|---|---|
| Chemical Class | 1,3-Thiazine derivative nih.gov | Benzodiazepine |
| Mechanism of Action | Positive allosteric modulator at the benzodiazepine site of the GABA-A receptor. rndsystems.comtocris.com | Positive allosteric modulators at the benzodiazepine site of the GABA-A receptor. |
| Classification | Non-benzodiazepine anxiolytic and muscle relaxant. patsnap.com | Benzodiazepine |
When compared to other muscle relaxants such as thiocolchicoside, this compound exhibits a different mechanistic profile. Thiocolchicoside, a semi-synthetic derivative of a natural glucoside, acts as a competitive antagonist at GABA-A receptors. drugbank.com It also demonstrates an affinity for inhibitory glycine (B1666218) receptors. drugbank.com This contrasts with this compound's role as a positive allosteric modulator of the GABA-A receptor. While both ultimately produce muscle relaxation, their distinct interactions with the GABAergic system and other receptors account for their different pharmacological characteristics. rndsystems.comdrugbank.com For instance, thiocolchicoside's action as a competitive GABA-A antagonist is also associated with pro-convulsant activity, a property not typically attributed to this compound's modulatory action. drugbank.com
| Feature | This compound | Thiocolchicoside |
|---|---|---|
| Primary Mechanism | Positive allosteric modulator of GABA-A receptors. rndsystems.comtocris.com | Competitive GABA-A receptor antagonist; also has affinity for glycine receptors. drugbank.com |
| Effect on GABA | Potentiates the effect of GABA. nih.govdrugbank.com | Competitively blocks the action of GABA at the receptor. drugbank.com |
Pharmacokinetic and Biotransformation Research of Chlormezanone
Absorption and Distribution Studies
Following oral administration, chlormezanone (B1668783) is rapidly absorbed from the gastrointestinal tract. nih.gov In young, healthy male subjects who received a single 400 mg oral dose, the maximum plasma concentration (Cmax) of 4.62 ± 0.75 mg/L was reached at a Tmax of 2.18 ± 1.49 hours. nih.gov The terminal half-life was determined to be approximately 40.5 hours in this group. nih.govwikipedia.org In elderly patients, absorption was noted to be delayed but not reduced. nih.gov
Once absorbed, this compound distributes into various tissues. Studies in rats have shown high concentrations in the kidney, liver, muscle, heart, and body fat, with lower concentrations found in the lung and plasma. nih.gov Research indicates that both enantiomers of this compound bind to human serum albumin at a level of 11-12%, with much lower binding to globulin fractions (2-4%). ebi.ac.uk
Metabolic Pathways and Metabolite Identification
The biotransformation of this compound is a complex process involving both non-enzymatic and enzymatic pathways. nih.govnih.govnih.gov Contrary to some early reports, studies have shown that no unchanged drug is detected in plasma and urine after oral administration. ebi.ac.uknih.gov The metabolism of this compound primarily proceeds after the initial cleavage of the molecule. nih.govnih.gov
The initial step in this compound's degradation is the cleavage of its heterocyclic ring. ebi.ac.uknih.gov Specifically, the S-C-1 bond of the thiazinone ring is broken through a chemical hydrolysis or autoprotolytic process, which does not involve cytochrome P-450 enzymes. nih.govnih.gov This ring-opening leads to the formation of an unstable acyl-hemiaminal, which then serves as the precursor for subsequent metabolic products. nih.gov The resulting cleavage products, namely 4-chlorobenzaldehyde (B46862) and 2-carboxyethane-sulfinic-acid-N-methyl-amide, are then acted upon by enzymes. nih.gov
Some of the metabolites of this compound are formed, at least in part, through non-enzymatic hydrolysis in the acidic environment of the stomach. nih.gov The main plasma metabolite is generated by the cleavage of the amide bond in the six-membered ring, a process that can also be readily formed by in vitro hydrolysis at a pH of 1. ebi.ac.uknih.gov The formation of 4-chlorohippuric acid, a major urinary metabolite, involves this initial non-enzymatic hydrolysis step which produces 4-chlorobenzaldehyde. nih.govpharmacompass.com
Following the initial cleavage, 4-chlorobenzaldehyde is enzymatically oxidized to 4-chlorobenzoic acid. nih.gov This acid is then conjugated with glycine (B1666218) to form 4-chlorohippuric acid, which is the main metabolite found in the urine, accounting for up to 70% of the orally administered dose in humans. ebi.ac.uknih.gov
Several other metabolites have been identified in human and animal studies. researchgate.netnih.govtandfonline.com In addition to 4-chlorobenzaldehyde and 4-chlorohippuric acid, other identified metabolites include 4-chlorobenzoic acid, 4-chloro benzyl (B1604629) alcohol, and N-methyl-p-chlorobenzamide. researchgate.nettandfonline.comnih.gov
| Metabolite Name | Metabolic Process | Reference |
|---|---|---|
| 4-chlorobenzaldehyde | Product of initial ring cleavage. | nih.govnih.gov |
| 4-chlorobenzoic acid | Formed by the oxidation of 4-chlorobenzaldehyde. | researchgate.netnih.govtandfonline.com |
| 4-chlorohippuric acid | Major urinary metabolite; formed by conjugation of 4-chlorobenzoic acid with glycine. | ebi.ac.uknih.govnih.govtandfonline.com |
| 4-chloro benzyl alcohol | Identified as a metabolite in in vitro studies. | researchgate.net |
| N-methyl-p-chlorobenzamide | Identified in urine of rats and mice. | tandfonline.comnih.gov |
This compound is a chiral molecule and is administered as a racemate. ebi.ac.uknih.gov Studies have investigated the behavior of its individual enantiomers. The enantiomers undergo racemization at a pH of 7.4 and 37°C with a half-life of about 20.5 hours. ebi.ac.uk Both enantiomers bind to oxidized cytochrome P-450 in rat liver microsomes in a similar manner. ebi.ac.uknih.gov Research on their interaction with various enzymes has shown no significant differences between the two enantiomers in terms of inhibition of certain metabolic pathways. nih.gov However, some in vitro studies have noted that the racemate can exhibit different effects compared to the individual enantiomers. researchgate.net
Elimination Routes and Clearance Mechanisms
The elimination of this compound and its metabolites primarily occurs through the kidneys via urine. nih.gov In humans, about 40% of the dose is excreted in the urine. ebi.ac.uknih.gov Studies in rats showed that approximately 74% of an administered dose was excreted in the urine within 24 hours, with about 10% undergoing biliary excretion. nih.govtandfonline.comnih.gov
The elimination half-life of this compound is relatively long. In young volunteers, the half-life was reported to be around 38 to 40.5 hours. nih.govnih.gov In elderly patients, the elimination rate was reduced, with a mean half-life of 54 hours. nih.gov The concept of clearance, which describes the volume of plasma cleared of a drug per unit of time, is a key parameter in understanding its elimination. youtube.commhmedical.com Chronic administration of this compound appears to induce its own metabolism, leading to a faster elimination half-life (around 37 hours) compared to a single dose. nih.gov
Pharmacokinetic Parameters in Specific Populations (e.g., healthy volunteers)
The pharmacokinetic profile of this compound has been characterized in healthy human subjects, providing insights into its absorption, distribution, and elimination. Studies have consistently shown that this compound is slowly eliminated from the body.
Research involving a single oral 400 mg dose in eight young, healthy male subjects revealed specific kinetic parameters. The maximum plasma concentration (Cmax) was determined to be 4.62 ± 0.75 mg/L, which was reached at a Tmax of 2.18 ± 1.49 hours. nih.gov The area under the plasma concentration-time curve (AUC) was 224.93 ± 27.79 mg.h/L, and the terminal half-life was found to be 40.50 ± 4.19 hours. nih.gov
Another study comparing different oral formulations (200 mg) in 18 male volunteers showed similar results. For a reference tablet, the Cmax was 3.0 µg/mL, Tmax was 1.6 hours, and the half-life was 38 hours. researchgate.net The AUC from time zero to infinity (AUC0-∞) for this formulation was 121 µg·h/mL. researchgate.net
When administered in a chronic regimen (400 mg daily for eight days), this compound was observed to accumulate in the body. nih.gov Trough plasma concentrations saw a significant increase between day 7 (2.97 ± 0.45 mg/L) and day 9 (5.41 ± 0.90 mg/L), reaching a steady state more rapidly than would be anticipated from its long half-life. nih.gov Interestingly, after the chronic regimen, the elimination half-life was slightly faster (37.14 ± 3.18 hours). nih.gov The AUC during the dosing interval at steady state was significantly lower than the AUC after a single dose, suggesting a possible auto-induction effect of this compound on its own metabolism. nih.gov
Comparative studies between different age groups have also been conducted. A study involving a single 400 mg oral dose in five young volunteers (average age 28) and eight elderly patients (average age 79) found differences in absorption and elimination. nih.gov In the young subjects, the elimination half-life was 38 hours. In the elderly patients, absorption was delayed, and the elimination rate was reduced, with a mean half-life of 54 hours. nih.gov Despite the delayed absorption in the elderly, the Cmax and AUC did not differ significantly from the younger subjects. nih.gov The study noted that only about 3% of this compound was excreted unchanged in the urine in the young cohort. nih.gov
While some early research did not detect unchanged this compound in plasma or urine, suggesting extensive metabolism, other bioavailability studies have successfully measured the intact molecule in plasma samples from healthy volunteers. ebi.ac.ukresearchgate.net
Pharmacokinetic Parameters of this compound in Healthy Volunteers (Single Dose)
| Parameter | Value (Study 1: 400 mg dose) nih.gov | Value (Study 2: 200 mg dose) researchgate.net | Value (Study 3: 400 mg dose) nih.gov |
| Cmax | 4.62 ± 0.75 mg/L | 3.0 µg/mL | - |
| Tmax | 2.18 ± 1.49 h | 1.6 h | - |
| t½ (Half-life) | 40.50 ± 4.19 h | 38 h | 38 h |
| AUC | 224.93 ± 27.79 mg.h/L | 121 µg·h/mL | - |
Pharmacokinetic Parameters of this compound in Healthy Volunteers (Multiple Doses vs. Single Dose) nih.gov
| Parameter | Single Dose (400 mg) | Multiple Doses (400 mg/day for 8 days) |
| t½ (Half-life) | 40.50 ± 4.19 h | 37.14 ± 3.18 h |
| AUC | 224.93 ± 27.79 mg.h/L (AUC0-∞) | 164.19 ± 21.70 mg.h/L (AUCτ,ss) |
| Trough Plasma Conc. (Day 7) | - | 2.97 ± 0.45 mg/L |
| Trough Plasma Conc. (Day 9) | - | 5.41 ± 0.90 mg/L |
Comparative Pharmacokinetics of this compound in Young vs. Elderly Subjects (Single 400 mg Dose) nih.gov
| Parameter | Young Volunteers (avg. 28 years) | Elderly Patients (avg. 79 years) |
| t½ (Half-life) | 38 h | 54 h |
| Absorption | Rapid | Delayed |
| Cmax & AUC | No significant difference compared to elderly | No significant difference compared to young |
Advanced Synthetic Methodologies and Chemical Characterization of Chlormezanone
Optimized Synthesis Routes
The synthesis of chlormezanone (B1668783) has evolved from traditional methods to more refined and optimized routes, focusing on improving yield, purity, and operational safety.
The predominant synthesis of this compound is a multi-step process that begins with the condensation of p-chlorobenzaldehyde and methylamine (B109427). google.com This is followed by cyclization with 3-mercaptopropionic acid and subsequent oxidation to yield the final product.
A common synthetic pathway involves the following key steps:
Iminé Formation: p-Chlorobenzaldehyde reacts with methylamine in a solvent like toluene (B28343) to form the intermediate, p-chlorobenzylidene methylamine. google.com
Cyclization: The intermediate undergoes a condensation dehydration reaction with 3-mercaptopropionic acid (also known as β-mercaptopropionic acid) to form the heterocyclic intermediate, 2-(4-chlorophenyl)-3-methyl-1,3-thiazinan-4-one. google.comnih.gov
Oxidation: The sulfur atom in the thiazine (B8601807) ring is then oxidized to a sulfone, yielding this compound (2-(4-Chlorophenyl)tetrahydro-3-methyl-4H-1,3-thiazin-4-one-1,1-dioxide). google.comnih.govnih.gov
Catalysis plays a crucial role in modern organic synthesis, and its application to this compound production has led to milder reaction conditions and improved efficiency. google.com In the initial step of imine formation, the use of an unspecified catalyst allows the reaction between p-chlorobenzaldehyde and methylamine to proceed at normal temperatures with high conversion rates. google.com
More advanced catalytic methods have focused on the enantioselective synthesis of the thiazinone core structure. N-Heterocyclic carbenes (NHCs) have been successfully employed as organocatalysts in the reaction between α-bromoenals and thioamides to produce optically enriched thiazinone heterocycles. acs.org The addition of Lewis acid co-catalysts, such as copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂), has been shown to provide consistent improvements in the reaction's enantioselectivity. acs.org
Efforts to optimize the synthesis have targeted both the reaction and purification steps to maximize yield and product purity. One optimized method reports a final product purity of 99.3%. google.com
Key optimization strategies include:
Oxidation Step: The choice of oxidizing agent is critical. While potassium permanganate (B83412) is effective, using it in a glacial acetic acid solution provides a gentler oxidation environment compared to a sulfuric acid solution, which can cause structural degradation and lead to lower yields and more by-products. google.com Alternatively, sodium perborate (B1237305) has been reported as a superior oxidizing agent to potassium permanganate for this transformation. nih.gov
Purification: The final purification of the crude product is typically achieved through recrystallization. Using anhydrous ethanol (B145695) for this step has proven effective, yielding a high-purity crystalline solid with a recovery yield of 85% in one optimized process. google.com
The table below summarizes findings from different synthetic approaches.
Table 1: Comparison of Synthetic Route Findings for this compound
| Feature | Approach 1 nih.gov | Approach 2 google.com |
| Intermediate Route | Hemiaminal formation first | Imine formation first |
| Reported Yield | 67% (vs. 42% for hemimercaptale route) | 85% (recrystallization step) |
| Oxidizing Agent | Sodium perborate (preferred) | Potassium permanganate in acetic acid |
| Purification Method | Not specified | Recrystallization from anhydrous ethanol |
| Reported Purity | Not specified | 99.3% |
Solvent Considerations in Synthesis
The choice of solvent is a critical parameter, influencing reaction kinetics, yield, and operational safety. In the synthesis of this compound, toluene is now favored over the more toxic benzene (B151609) for the initial condensation and cyclization steps. google.com Toluene serves as the solvent for both the reaction of p-chlorobenzaldehyde with methylamine and the subsequent condensation with 3-mercaptopropionic acid. google.com For the final purification step, anhydrous ethanol is an effective solvent for recrystallization. google.com In advanced NHC-catalyzed routes, toluene was also identified as the optimal solvent. acs.org
Chiral Resolution and Enantiomeric Purity
This compound possesses a chiral center at the C2 position of the thiazinan-4-one ring, meaning it exists as a pair of enantiomers. nih.gov The separation and analysis of these enantiomers are essential for understanding their distinct biological activities.
Preparative chromatography is the primary method for resolving racemic this compound into its individual enantiomers on a larger scale. nih.govresearchgate.net High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most employed techniques. hplc.eushimadzu.com
Various chiral stationary phases (CSPs) have been successfully used for this separation:
Polysaccharide-based CSPs: A Chiralcel OD column, which contains tris(3,5-dimethylphenylcarbamoyl)cellulose coated on a silica (B1680970) gel support, has been used for the gram-scale resolution of racemic this compound. nih.gov By optimizing parameters such as mobile phase composition, flow rate, and temperature, a complete resolution could be achieved in as little as 40 minutes. nih.gov Another polysaccharide-based CSP, CHIRALPAK® IC-3, has also been shown to provide excellent chiral separation using SFC with a methanol (B129727) modifier. shimadzu.com
Pirkle-type CSPs: The (R,R) Whelk-O1 CSP is another effective phase for separating this compound enantiomers, with demonstrated utility in both HPLC and SFC modes. hplc.eu
Other CSPs: Enantiomeric separation has also been demonstrated on a Ceramospher RU-2 column, which was capable of handling a significant sample load suitable for preparative purposes. researchgate.net
A sophisticated approach involves coupling an achiral column with a chiral column in SFC. americanpharmaceuticalreview.com This technique can simultaneously achieve chiral resolution and the removal of achiral impurities in a single chromatographic run. For instance, coupling an HILIC (Hydrophilic Interaction Chromatography) column with an Amylose tris[(S)-α-methylbenzylcarbamate] CSP allowed for the efficient separation of this compound enantiomers from a co-eluting impurity. americanpharmaceuticalreview.com
The table below details various chromatographic systems used for the chiral resolution of this compound.
Table 2: Chromatographic Systems for Chiral Resolution of this compound
| Technique | Chiral Stationary Phase (CSP) | Key Finding | Reference |
| Preparative Column Chromatography | Chiralcel OD | Rapid (40 min), gram-scale resolution. | nih.gov |
| SFC/HPLC | (R,R) Whelk-O1 | Effective separation in both modes. | hplc.eu |
| SFC | CHIRALPAK® IC-3 | High-resolution separation identified via screening. | shimadzu.com |
| SFC | Amylose tris[(S)-α-methylbenzylcarbamate] + HILIC | Simultaneous separation of enantiomers and achiral impurities. | americanpharmaceuticalreview.com |
| HPLC | Ceramospher RU-2 | Effective separation with high sample load (50 mg). | researchgate.net |
Analytical Methods for Enantiomer Separation
The separation of this compound's enantiomers is crucial for studying their individual pharmacological and toxicological profiles. Various analytical techniques have been developed for this purpose, primarily centered around chiral chromatography. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are the most prominent methods, utilizing chiral stationary phases (CSPs) to achieve resolution.
Several studies have demonstrated successful enantioselective separation using HPLC with specific chiral columns. For instance, an OD-Daicel column has been used to achieve a 98% yield in the enantioselective HPLC separation of this compound. ebi.ac.uk Another approach utilized a Lux® i-Amylose-3 immobilized polysaccharide-based chiral stationary phase with a polar organic mobile phase consisting of acetonitrile (B52724) with 0.1% diethylamine. windows.net This method resulted in a selectivity factor (α) of 1.37. windows.net Additionally, ChiralCE-1 and ChiralCD-1 columns have been employed in both HPLC and UPLC systems for the chiral separation of this compound. hplc.eu
Supercritical fluid chromatography (SFC) offers a faster and more environmentally friendly alternative to HPLC for chiral separations. shimadzu.com A common approach involves screening different achiral and chiral columns to find the optimal separation conditions. americanpharmaceuticalreview.com For example, coupling an achiral 2-ethylpyridine (B127773) column with a chiral column has been used for the resolution of this compound enantiomers. americanpharmaceuticalreview.com In one screening process, a CHIRALPAK® IC-3 column with methanol as a modifier was identified as providing the best chiral separation of this compound isomers. shimadzu.com The use of dual cyclodextrin (B1172386) systems in capillary electrophoresis has also been explored as a viable method for the enantioseparation of various pharmaceuticals, which could be applicable to this compound. mdpi.comresearchgate.net
Table 1: Analytical Methods for this compound Enantiomer Separation
| Technique | Chiral Stationary Phase (CSP) / Selector | Mobile Phase / Conditions | Observations |
| HPLC | OD-Daicel column | Not specified | 98% yield of enantiomers. ebi.ac.uk |
| HPLC | Lux® i-Amylose-3 | Acetonitrile with 0.1% Diethylamine | Selectivity factor (α) = 1.37. windows.net |
| UPLC/HPLC | ChiralCE-1, ChiralCD-1 | Varied (e.g., Hexane/IPA) | Successful separation demonstrated. hplc.eu |
| SFC | Coupled achiral (e.g., 2-ethylpyridine) and chiral columns | Not specified | Effective for isolating chemically pure enantiomers. americanpharmaceuticalreview.com |
| SFC | CHIRALPAK® IC-3 | Methanol modifier | Determined as optimal in a screening study. shimadzu.com |
| Capillary Electrophoresis (CE) | Dual cyclodextrin systems | Phosphate buffer | A potential alternative for enantioseparation. mdpi.comresearchgate.net |
Physico-chemical Characterization Methods Applied to this compound and its Derivatives
The physico-chemical characterization of this compound is essential for confirming its identity, purity, and structural properties. A variety of spectroscopic and analytical techniques are employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are fundamental for elucidating the molecular structure of this compound. nih.gov ¹H NMR data in deuterated chloroform (B151607) (CDCl₃) shows characteristic shifts for the protons in the molecule. nih.gov Similarly, ¹³C NMR provides information on the carbon skeleton. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the this compound molecule. researchgate.net The technique can detect characteristic vibrations, such as the carbonyl (C=O) group absorbance in the thiazinan-4-one ring. researchgate.net
UV/Vis Spectroscopy: Ultraviolet-visible spectroscopy has been used in the simultaneous determination of this compound in combination with other drugs, such as paracetamol. ajrconline.orgresearchgate.net The overlain spectra of this compound and paracetamol exhibit distinct absorbance maxima. ajrconline.org
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation patterns, which aids in structural confirmation. nih.govnih.gov It is often coupled with chromatographic techniques like GC-MS for the analysis of this compound in biological samples. nih.govnih.gov
Other Analytical Techniques:
X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of this compound in its crystalline solid state. researchgate.net Studies have shown that in the crystal structure, the thiazinan ring adopts a distorted half-chair conformation. researchgate.net
Thermal Analysis: Techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and phase transitions of this compound. redalyc.orgcicenergigune.com TGA measures the change in mass as a function of temperature, indicating decomposition points, while DSC measures the heat flow associated with thermal transitions. redalyc.orgcicenergigune.comresearchgate.net
Chromatographic Methods: Besides their use in enantiomer separation, techniques like gas chromatography (GC) and thin-layer chromatography (TLC) are used for the qualitative and quantitative analysis of this compound and its metabolites. nih.govnih.gov
Table 2: Physico-chemical Characterization Methods for this compound
| Technique | Information Obtained |
| ¹H and ¹³C NMR | Elucidation of the molecular structure and proton/carbon environments. nih.gov |
| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., C=O). researchgate.net |
| UV/Vis Spectroscopy | Quantitative analysis, often in multi-component formulations. ajrconline.orgresearchgate.net |
| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. nih.govnih.gov |
| X-ray Crystallography | Determination of the three-dimensional crystal structure. researchgate.net |
| Thermal Analysis (TGA, DSC) | Assessment of thermal stability and phase behavior. redalyc.orgcicenergigune.comresearchgate.net |
| Chromatography (GC, TLC) | Separation, identification, and quantification. nih.govnih.gov |
Toxicology and Adverse Event Mechanisms of Chlormezanone
Systemic Toxicity Studies
Chlormezanone (B1668783) has been linked to hepatocellular damage, with the potential for severe liver function impairment, particularly in cases of overdose. researchgate.netjpma.org.pknih.gov The precise mechanisms underlying this compound-induced hepatotoxicity are not fully elucidated but are thought to involve the production of reactive metabolites that can lead to cellular injury. ucsc.edu Manifestations of liver toxicity can include jaundice, dark urine, and persistent nausea. patsnap.com In severe instances, it can progress to cholestatic jaundice, liver damage, encephalopathy, and coma. mims.comdrugbank.compediatriconcall.com Studies have indicated that this compound is among the drugs that can cause clinically apparent liver injury. researchgate.net
Table 1: Manifestations of this compound-Induced Hepatic Toxicity
| Manifestation | Description |
|---|---|
| Jaundice | Yellowing of the skin and eyes. jpma.org.pk |
| Cholestatic Jaundice | Jaundice caused by the stoppage of bile flow. mims.commims.com |
| Liver Damage | Impairment of liver function. drugbank.compediatriconcall.com |
Cases of this compound overdose have been associated with renal tubular necrosis. drugbank.compediatriconcall.com The mechanisms are likely related to direct toxic effects of the drug or its metabolites on the renal tubules, leading to acute kidney injury. drugbank.compediatriconcall.com Caution was advised when using this compound in patients with impaired kidney function due to the potential for toxicity. patsnap.com
As a central nervous system (CNS) depressant, this compound's primary mechanism of action involves enhancing the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). nih.govmaineaap.org In overdose situations, this CNS depression can become life-threatening. maineaap.orgaddictioncenter.com
Symptoms of a this compound overdose can include:
Drowsiness and confusion mims.compediatriconcall.com
Dizziness and weakness mims.compediatriconcall.com
Slurred speech addictioncenter.com
Poor concentration maineaap.org
Slowed breathing and lowered blood pressure maineaap.org
In severe cases, an overdose can lead to respiratory depression, cerebral edema, coma, and death. drugbank.compediatriconcall.commaineaap.orgaddictioncenter.com The risk of severe CNS depression is significantly increased when this compound is taken with other CNS depressants like alcohol or benzodiazepines. patsnap.comaddictioncenter.com
Table 2: CNS Depressant Overdose Effects of this compound
| Effect | Description |
|---|---|
| Excessive Sedation | Profound drowsiness and lack of arousal. ontosight.ai |
| Respiratory Depression | Slowed and ineffective breathing. addictioncenter.com |
| Cerebral Edema | Swelling of the brain. drugbank.compediatriconcall.com |
Beyond the liver, kidneys, and central nervous system, this compound has been associated with other systemic toxicities, although these are less frequently reported. These can include gastrointestinal disturbances such as nausea and abdominal pain. drugbank.compediatriconcall.com
Dermatological Adverse Drug Reactions
This compound is strongly associated with severe and life-threatening dermatological adverse drug reactions, which were a primary reason for its withdrawal from the market. wikipedia.orgnih.govdrugbank.com
The exact immunological mechanisms behind this compound-induced severe cutaneous adverse reactions (SCARs) are complex and thought to be immune-mediated. nih.gov These reactions are not dose-dependent and can occur at any time during treatment. svelic.se The proposed mechanisms involve the drug or its metabolites acting as haptens, which bind to proteins and trigger a T-cell mediated cytotoxic response against keratinocytes. nih.gov This leads to widespread apoptosis (cell death) of the epidermis. nih.gov
Toxic Epidermal Necrolysis (TEN) and Stevens-Johnson Syndrome (SJS): this compound is a well-documented cause of TEN and SJS. wikipedia.orgnih.govnih.govwho.intnih.gov These conditions represent a spectrum of disease characterized by extensive blistering and detachment of the epidermis. nih.gov Studies have shown a significantly increased risk of developing SJS or TEN with the use of this compound. nih.govresearchgate.netap.nic.inijss-sn.com In France, an analysis of adverse effect reports found 15 cases of TEN linked to this compound, with 8 being fatal. who.int
Erythema Multiforme (EM): this compound has also been identified as a cause of Erythema Multiforme, a skin reaction characterized by target-like lesions. mims.comsvelic.senih.govnih.govscispace.com
Table 3: Severe Cutaneous Adverse Reactions Associated with this compound
| Reaction | Description |
|---|---|
| Toxic Epidermal Necrolysis (TEN) | A life-threatening condition characterized by widespread erythema, necrosis, and bullous detachment of the epidermis and mucous membranes. wikipedia.orgwho.intnih.gov |
| Stevens-Johnson Syndrome (SJS) | A severe mucocutaneous reaction, considered a milder form of TEN, with less than 10% body surface area detachment. nih.govwho.intnih.gov |
| Erythema Multiforme (EM) | An acute, self-limited, and sometimes recurring skin condition characterized by "target" or "iris" lesions. mims.comsvelic.senih.gov |
In Vitro Studies on Keratinocyte Cytotoxicity
In vitro studies using human keratinocytes, specifically the non-malignant HaCaT cell line, have been instrumental in elucidating the cytotoxic potential of this compound and its metabolites. researchgate.net Research has shown that at higher concentrations (1.0 mg/ml), this compound can lead to a significant decrease in keratinocyte proliferation. nih.gov One study observed a reduction in proliferative activity of about 80% for the racemic mixture and 50% for its individual enantiomers after 48 hours of incubation. nih.gov This suggests that the racemic form may be more cytotoxic than its constituent enantiomers.
Further investigations into the metabolites of this compound have revealed varying degrees of cytotoxicity. The primary metabolites include 4-chlorobenzyl alcohol, 4-chlorobenzaldehyde (B46862), 4-chlorobenzoic acid, and 4-chlorohippuric acid. researchgate.net Among these, 4-chlorobenzaldehyde demonstrated significant, dose-dependent cytotoxicity to HaCaT keratinocytes across a range of concentrations after 48 hours. researchgate.net In contrast, the other metabolites did not exhibit the same level of toxicity. researchgate.net These findings suggest that variations in the metabolism of this compound among individuals could lead to differing levels of cytotoxicity, potentially explaining why some individuals experience severe cutaneous adverse reactions. researchgate.net
Interestingly, at lower concentrations (0.001 to 0.1 mg/ml), this compound and its enantiomers did not show any antiproliferative effects on HaCaT keratinocytes. nih.gov This indicates a dose-dependent effect on cell viability. The data from these in vitro studies highlight the importance of metabolic pathways in determining the toxic potential of this compound.
Table 1: In Vitro Cytotoxicity of this compound and its Enantiomers on HaCaT Keratinocytes
| Compound | Concentration (mg/ml) | Incubation Time (hours) | Effect on Proliferation (PicoGreen Assay) | Effect on ATP Levels (ATP Assay) |
| Racemic this compound | 1.0 | 48 | ~80% decrease | ~21% decrease |
| (+)-Enantiomer | 1.0 | 48 | ~50% decrease | ~50% decrease |
| (-)-Enantiomer | 1.0 | 48 | ~50% decrease | ~50% decrease |
Data sourced from in vitro studies on human HaCaT keratinocytes. nih.gov
Immunologic vs. Non-Immunologic Mechanisms of Dermatological ADRs
Cutaneous adverse drug reactions (ADRs) are a significant concern with many medications, and they can be broadly categorized as either immunologic or non-immunologic in nature. researchgate.netresearchgate.net Immunologic reactions, also known as drug hypersensitivity, are unpredictable, not directly related to the drug's known pharmacological action, and require prior sensitization. biomolther.org These reactions are often mediated by the immune system, involving responses such as those classified under the Gell and Coombs system. biomolther.org Non-immunologic reactions, on the other hand, can be predictable and are often an extension of the drug's primary pharmacological effects. psu.edu
In the case of this compound, severe dermatological ADRs such as Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN) have been reported. researchgate.netpsu.edu These are serious, life-threatening conditions characterized by widespread blistering and sloughing of the skin. researchgate.net While the exact mechanisms are not fully understood, evidence suggests that both immunologic and non-immunologic pathways may be involved.
The unpredictable nature of these severe reactions with this compound points towards an immunologic mechanism. biomolther.org Drugs are typically too small to be immunogenic on their own; however, they or their reactive metabolites can act as haptens, binding to proteins to form immunogenic complexes that can trigger an immune response. The involvement of specific immune cells and mediators in this compound-induced skin reactions is an area of ongoing research.
Conversely, the direct cytotoxic effects of this compound and its metabolite, 4-chlorobenzaldehyde, on keratinocytes, as demonstrated in vitro, suggest a potential non-immunologic component to the dermatological ADRs. researchgate.net This direct toxicity could contribute to the cell death and tissue damage seen in conditions like TEN. ingentaconnect.com It is plausible that a combination of direct cellular toxicity and a subsequent immune response leads to the severe clinical manifestations observed.
Interactions with Cytochrome P450 Enzymes and Other Metabolic Pathways
The metabolism of this compound is a critical factor in its toxicological profile. Studies have shown that this compound interacts with the cytochrome P450 (CYP450) enzyme system, a major pathway for drug metabolism in the liver. nih.gov Specifically, this compound has been found to bind to oxidized cytochrome P450 in rat liver microsomes in a manner similar to type I substrates like hexobarbital. nih.gov
This compound has been shown to inhibit certain CYP450 isoenzymes. While its inhibitory effects on ethylmorphine N-demethylation, ethoxycoumarin O-deethylation, and ethoxyresorufin O-deethylation are only observed at millimolar concentrations, it inhibits pentoxyresorufin (B137128) O-depentylation by approximately 50% at micromolar concentrations. nih.gov This suggests a degree of selectivity in its interaction with different CYP450 enzymes.
The degradation of this compound involves a chemical hydrolysis step that opens the ring structure, leading to the formation of an unstable intermediate. nih.gov This intermediate then breaks down to form 4-chlorobenzaldehyde. nih.govebi.ac.uk This aldehyde is subsequently oxidized by enzymes to 4-chlorobenzoic acid, which can then undergo phase II metabolic reactions. nih.gov Another degradation product is 2-carboxyethane-sulfinic-acid-N-methylamide, which is rapidly hydrolyzed. nih.gov Notably, N-demethylation of this compound itself has not been observed. nih.gov
These interactions with the CYP450 system are significant because co-administration of this compound with other drugs that are metabolized by the same enzymes could lead to drug-drug interactions, potentially altering the efficacy or toxicity of either drug. nih.gov
Long-term Safety Profiles and Discontinuation Rationale
This compound was introduced as a centrally acting muscle relaxant and anxiolytic. ebi.ac.uk However, its long-term use raised significant safety concerns, primarily due to rare but severe and life-threatening skin reactions, including toxic epidermal necrolysis (TEN) and Stevens-Johnson syndrome (SJS). researchgate.netwiley-vch.de These serious adverse events were the principal reason for the withdrawal of this compound from the market in many countries starting in 1996. researchgate.netebi.ac.uk
The decision to discontinue the drug was based on a risk-benefit assessment that concluded the risk of these severe cutaneous reactions outweighed the documented therapeutic benefits, which were considered limited and not supported by high-quality studies conducted to modern standards. wiley-vch.de In addition to skin reactions, cholestatic jaundice has also been reported as a potential adverse effect. mims.com The long-term use of this compound has also been associated with the potential for dependency and withdrawal symptoms. patsnap.com
The withdrawal of this compound-containing products was implemented by regulatory authorities in numerous countries, including the United States and the European Union, to protect public health. researchgate.net
Risk Factors for Adverse Drug Reactions
Several factors can increase an individual's risk of developing adverse drug reactions (ADRs) to medications like this compound. General risk factors for cutaneous ADRs include advanced age, female sex, and a prior history of ADRs. researchgate.netresearchgate.net Environmental factors can also play a role. researchgate.netpsu.edu
For this compound specifically, individual variations in drug metabolism are likely a key risk factor. As discussed, the metabolite 4-chlorobenzaldehyde has been shown to be cytotoxic to keratinocytes. researchgate.net Individuals who metabolize this compound in a way that leads to higher concentrations of this toxic metabolite may be at an increased risk of developing severe skin reactions.
Furthermore, pre-existing conditions affecting organs involved in drug metabolism and elimination, such as impaired liver or kidney function, could also be considered risk factors. mims.com While not definitively established for this compound-induced ADRs, genetic predispositions that affect immune responses or drug metabolism are known risk factors for hypersensitivity reactions to other drugs and could potentially play a role here as well.
Clinical Efficacy and Pharmacodynamics Research of Chlormezanone
Anxiolytic Efficacy Studies
Chlormezanone (B1668783) has been evaluated in various clinical settings to determine its effectiveness in managing anxiety and related conditions.
Clinical trials have investigated the utility of this compound in patients diagnosed with anxiety. A notable six-week, double-blind study involving 154 anxious outpatients demonstrated that this compound was significantly more effective than a placebo in reducing anxiety symptoms. The study utilized rating scales to measure the change in anxiety levels over the course of the treatment period, showing a clear therapeutic benefit for this compound. The primary action is believed to be on the central nervous system to alleviate anxiety symptoms.
The sedative properties of this compound have made it a subject of research for treating sleep disturbances associated with anxiety. In one study, 29 patients suffering from insomnia due to mild neurotic anxiety were treated for two weeks. The results indicated a prompt improvement in sleep quality, with 66% of patients rating their sleep as good or excellent by the end of the study, compared to none at the beginning. A steady reduction in Hamilton anxiety rating scores was also observed throughout the treatment period.
Another double-blind, crossover study involving 76 patients with mild neurotic anxiety and associated sleep disturbance compared two different doses of this compound over a one-week period for each dose. Both doses resulted in a significant improvement in the quality and duration of sleep and a reduction in anxiety ratings.
To contextualize its efficacy, this compound has been compared with other established anxiolytic agents, primarily benzodiazepines.
| Comparative Anxiolytic Studies of this compound | |||
| Study | Comparator | Patient Population | Key Findings |
| Rickels K, et al. (1974) | Chlordiazepoxide, Placebo | 154 anxious outpatients | This compound was significantly more effective than placebo and equal in effectiveness to chlordiazepoxide. |
| Multi-centre trial (1982) | Diazepam | 44 patients with neurotic anxiety | Similar improvements in anxiety and sleep with both drugs; no significant difference in overall effectiveness. |
| Van Steenis D. (1982) | Temazepam | 55 patients with insomnia | Significant improvement in sleep duration and quality for both; no significant difference between treatments. |
Muscle Relaxant Efficacy Studies
This compound is classified as a centrally acting muscle relaxant and has been evaluated for its efficacy in conditions involving muscle spasms and pain. It is thought to act on centers in the brain and spinal cord, inhibiting reflexes involved in producing muscle spasms.
This compound has been used for the treatment of muscle spasms associated with various musculoskeletal disorders. A clinical study involving 250 patients with a range of musculoskeletal disorders found that this compound provided excellent or good relief of spasm and discomfort in 86% of patients when used as an adjunct to manipulative therapy.
However, results from other studies have been mixed. A double-blind controlled trial involving 400 patients with painful muscle spasm from common musculoskeletal diseases compared this compound with orphenadrine (B1219630), an orphenadrine/paracetamol combination, and a placebo. After one week of treatment, 57% of patients on this compound reported improvement, compared to 53% on placebo, a difference that was not statistically significant. In contrast, orphenadrine and the combination product showed higher rates of improvement.
| Efficacy of this compound in Painful Muscle Spasms | |
| Treatment Group | Percentage of Patients Reporting Improvement |
| This compound | 57% |
| Orphenadrine | 66% |
| Orphenadrine/Paracetamol | 71% |
| Placebo | 53% |
| Data from Valtonen EJ. (1975) |
The muscle relaxant and anxiolytic properties of this compound suggest its potential utility in tension headaches, where muscle contraction is a contributing factor. A placebo-controlled study assessed the effect of adding this compound to a compound analgesic for the treatment of tension headache. The results, based on patient assessment of pain relief over four hours, indicated that the addition of this compound enhanced the pain relief provided by the analgesic alone.
Efficacy in Fibromyalgia Syndrome
This compound was investigated as a potential treatment for primary fibromyalgia syndrome (PFS) due to its combined muscle-relaxant properties and its potential to correct disturbed sleep, a common feature of the condition. A key double-blind, placebo-controlled study sought to determine its therapeutic benefit in this patient population. The trial involved 42 female patients diagnosed with PFS who were randomly allocated to receive either this compound or a placebo. Assessments were conducted at the start of the trial and again at 3 and 6 weeks. The study evaluated several parameters including sleep quality, morning stiffness, inactivity, tender point score, and global opinions from both the patient and the observer. Despite the theoretical potential, the study did not find any beneficial therapeutic effect that could be attributed to this compound when compared to placebo nih.gov. This negative finding was considered of interest in understanding the pathogenesis of primary fibromyalgia syndrome nih.gov.
Neuromuscular Effects and Reflex Modulation
The primary therapeutic action of this compound is centered on its role as a skeletal muscle relaxant. Research has explored its utility in treating painful skeletal muscle spasms and muscle cramps nih.govsemanticscholar.org. The mechanism is understood to involve effects on the neuromuscular junction, contributing to a reduction in muscle tone and spasm nih.gov. This neuromuscular activity is central to its application in musculoskeletal conditions where muscle tightness is a significant component of pain. By reducing muscle tone, this compound may help to decrease pain originating from muscular sources bmj.com.
Clinical Trial Methodologies and Outcomes
The evaluation of this compound's efficacy has been conducted through various clinical trial designs, including rigorous double-blind, placebo-controlled studies and comparative analyses.
The gold standard for assessing a drug's efficacy, the double-blind, placebo-controlled trial, was employed to investigate this compound for fibromyalgia syndrome nih.govhmieducation.com. In one such study, 42 female patients with a mean age of 49 were randomly and blindly assigned to either a this compound group or a placebo group nih.gov. The trial's design aimed to minimize bias by ensuring neither the patients nor the single observer knew which treatment was being administered. Assessments included sleep quality, morning alertness, stiffness, tender point score, and mood change nih.gov. The outcome of this trial was that no statistically significant therapeutic benefit was observed for this compound over the placebo in treating the symptoms of fibromyalgia nih.gov.
Table 1: Overview of a Double-Blind, Placebo-Controlled Trial of this compound in Fibromyalgia
| Study Characteristic | Details |
|---|---|
| Condition | Primary Fibromyalgia Syndrome (PFS) |
| Study Design | Double-blind, placebo-controlled, randomized |
| Participants | 42 female patients (mean age 49) |
| Assessment Points | Baseline, 3 weeks, 6 weeks |
| Key Outcome Measures | Sleep quality, inactivity, morning stiffness, morning alertness, tender point score, mood change, global opinion |
| Primary Finding | No beneficial therapeutic effect could be attributed to this compound compared to placebo nih.gov. |
Comparative studies have been conducted to assess the efficacy of this compound against other active treatments or different dosage regimens. One double-blind, crossover, multi-centre study compared two different single nighttime doses of this compound (200 mg and 400 mg) for sleep disturbance associated with mild neurotic anxiety nih.gov. This study involved 76 patients and found that while both doses led to significant improvements in the quality and duration of sleep, the higher dose was significantly more effective nih.gov. Another study utilized a blind, crossover design to compare the effects of this compound alone versus this compound combined with aspirin (B1665792) for the relief of muscle spasm and pain nih.gov. Further research has placed this compound within the broader context of skeletal muscle relaxants, with controlled clinical trials comparing it to substances like orphenadrine and placebo for painful skeletal muscle spasms semanticscholar.org.
Table 2: Design of a Comparative Dose Study of this compound
| Study Characteristic | Details |
|---|---|
| Condition | Sleep disturbance due to mild neurotic anxiety |
| Study Design | Double-blind, crossover, multi-centre |
| Participants | 76 patients |
| Interventions Compared | This compound 200 mg vs. This compound 400 mg |
| Key Outcome Measures | Quality and duration of sleep, frequency of awakening refreshed, anxiety rating |
| Primary Finding | Both dosages showed significant improvement, with the higher dose being significantly more effective for sleep quality and duration nih.gov. |
Drug Interactions and Polypharmacy Considerations with Chlormezanone
Interactions with Central Nervous System Depressants
Chlormezanone (B1668783) can potentiate the effects of other central nervous system (CNS) depressants, leading to additive effects such as increased drowsiness, sedation, and in severe cases, respiratory depression. drugbank.compatsnap.comtaylorfrancis.com
Concurrent use of alcohol with this compound is advised against due to the potential for enhanced sedative effects and increased risk of accidents. patsnap.comtaylorfrancis.comapollopharmacy.in The combination can lead to a significant increase in drowsiness and impairment of motor skills. patsnap.comapollopharmacy.in
The sedative effects of this compound can be enhanced when taken with barbiturates and benzodiazepines. patsnap.comnih.gov This combination increases the risk of profound sedation and drowsiness. patsnap.com Although structurally different from benzodiazepines, this compound is believed to interact with central benzodiazepine (B76468) receptors, which could explain the potentiated sedative effects when co-administered. drugbank.com
Combining this compound with opioids and other sedatives can result in additive CNS depression. drugbank.comtaylorfrancis.com This can lead to serious adverse effects, including respiratory distress, coma, and potentially death. pediatriconcall.comscbdd.comwww.gov.uk The risk of hypotension may also be elevated. scbdd.com Caution is advised when using this compound with other muscle relaxants and medications with sedative properties to prevent excessive sedation and respiratory depression. patsnap.com
| Interacting CNS Depressant | Potential Effect of Interaction with this compound |
| Alcohol | Increased drowsiness and risk of accidents. patsnap.comapollopharmacy.in |
| Barbiturates | Enhanced sedative effects, increased drowsiness. patsnap.comnih.gov |
| Benzodiazepines | Enhanced sedative effects, increased drowsiness. patsnap.com |
| Opioids | Additive CNS depression, risk of respiratory depression, coma. drugbank.compediatriconcall.comscbdd.comwww.gov.uk |
| Other Sedatives | Additive CNS depression, risk of excessive sedation. drugbank.compatsnap.com |
Interactions Affecting Liver Enzyme Metabolism
The metabolism of this compound can be influenced by drugs that either induce or inhibit liver enzymes, potentially altering its efficacy and risk of toxicity. patsnap.com Research indicates that this compound interacts with the cytochrome P450 enzyme system in rat liver microsomes. nih.govnih.gov
Medications that induce liver enzymes, such as certain antiepileptic drugs and antibiotics, can alter the metabolism of this compound. patsnap.com This could potentially lead to a reduction in its effectiveness. patsnap.com
Phenytoin (B1677684): The risk of CNS depression can be increased when phenytoin is combined with this compound. drugbank.comdrugbank.com
Carbamazepine (B1668303): The risk of CNS depression can be heightened when carbamazepine is used with this compound. drugbank.comdrugbank.com
Rifampin: As an antibiotic that can affect liver enzymes, rifampin may alter the metabolism of this compound. patsnap.com
Inhibitors of liver enzymes can increase the concentration of this compound in the blood, thereby heightening the risk of side effects. patsnap.com
Cimetidine (B194882): Cimetidine has been reported to interact with this compound, likely by inhibiting its metabolism. patsnap.comnih.gov This can lead to increased levels of this compound and a greater potential for adverse effects. patsnap.com
| Interacting Drug Class | Example Drug | Potential Effect on this compound |
| Liver Enzyme Inducers | Phenytoin | Increased risk of CNS depression. drugbank.comdrugbank.com |
| Carbamazepine | Increased risk of CNS depression. drugbank.comdrugbank.com | |
| Rifampin | Altered metabolism, potentially reduced efficacy. patsnap.com | |
| Liver Enzyme Inhibitors | Cimetidine | Increased blood levels, heightened risk of side effects. patsnap.comnih.gov |
Interactions with Neuromuscular Blocking Agents
This compound, a centrally acting muscle relaxant, can significantly interact with neuromuscular blocking agents (NMBAs), a class of drugs used to induce muscle paralysis, typically during surgical procedures to facilitate endotracheal intubation and optimize operating conditions. drugbank.comnih.gov The primary concern is the potentiation of the neuromuscular blockade, which can lead to prolonged muscle paralysis and respiratory depression.
The mechanism, while not definitively elucidated for this compound, is thought to be related to its central nervous system (CNS) depressant effects. nih.gov By depressing polysynaptic reflexes in the spinal cord, this compound contributes to muscle relaxation, an effect that can be additive or synergistic with the peripheral actions of NMBAs at the neuromuscular junction. nih.govtaylorfrancis.com
Clinical data indicates that this compound may enhance the effects of both depolarizing and non-depolarizing NMBAs. For instance, an increased risk of CNS depression is noted when this compound is combined with the depolarizing agent decamethonium. drugbank.com Similarly, its activity may be potentiated when used with non-depolarizing agents like atracurium. drugbank.com The interaction also extends to botulinum toxins; for example, this compound may increase the neuromuscular blocking activities of daxibotulinumtoxinA. drugbank.com This suggests a broad potential for interaction with drugs that interfere with nerve-muscle communication.
Table 1: Documented Interactions Between this compound and Neuromuscular Blocking Agents
| Interacting Agent | Class | Potential Outcome | Citation |
|---|---|---|---|
| Atracurium | Non-depolarizing NMBA | Increased risk of CNS depression | drugbank.com |
| DaxibotulinumtoxinA | Botulinum Toxin | Increased neuromuscular blocking activity | drugbank.com |
Other Clinically Significant Drug Interactions
This compound's primary interaction profile stems from its CNS depressant properties, leading to additive effects when co-administered with other drugs that slow brain activity. taylorfrancis.commims.com Concurrent use with substances like alcohol, benzodiazepines (e.g., lorazepam), barbiturates, opioid analgesics, and other sedative-hypnotics can result in profound sedation, dizziness, and confusion. taylorfrancis.comdrugs.compatsnap.com
Beyond CNS depressants, interactions can occur with drugs that affect its metabolism. Although detailed metabolic pathways are not fully characterized, interactions with modulators of hepatic enzymes have been noted. patsnap.com
Enzyme Inducers : Drugs like phenytoin, carbamazepine, and rifampin, which induce liver enzymes, could potentially accelerate the metabolism of this compound, possibly reducing its therapeutic efficacy. patsnap.com
Enzyme Inhibitors : Conversely, enzyme inhibitors such as cimetidine could slow this compound's metabolism, leading to elevated plasma concentrations and an increased risk of adverse effects. patsnap.com
The risk of CNS depression is also increased when this compound is combined with a wide range of other medications, including tricyclic antidepressants (e.g., amitriptyline, desipramine), certain antihistamines (e.g., brompheniramine, desloratadine), and antipsychotics (e.g., amisulpride, cariprazine). drugbank.com
Table 2: Clinically Significant Drug Interactions with this compound
| Interacting Drug/Class | Mechanism/Effect | Potential Clinical Outcome | Citation |
|---|---|---|---|
| CNS Depressants (Alcohol, Benzodiazepines, Opioids) | Additive pharmacodynamic effects | Enhanced sedation, respiratory depression, cognitive impairment | taylorfrancis.commims.compatsnap.com |
| Antidepressants (e.g., Amitriptyline, Desipramine) | Additive CNS depression | Increased sedation, confusion | drugbank.com |
| Antihistamines (e.g., Desloratadine) | Additive CNS depression | Increased sedation, dizziness | drugbank.com |
| Antiepileptic Drugs (e.g., Phenytoin, Carbamazepine) | Hepatic enzyme induction | Potential for decreased this compound efficacy | patsnap.com |
Pharmacovigilance and Real-World Interaction Data
This compound was withdrawn from the global market in 1996 due to its association with rare but severe and potentially fatal skin reactions, specifically Stevens-Johnson syndrome (SJS) and toxic epidermal necrolysis (TEN). drugbank.comwikipedia.org Consequently, the collection of modern pharmacovigilance data on its drug interaction profile has ceased.
Most available interaction data is derived from clinical studies conducted before its discontinuation, drug interaction databases that compile this historical information, and theoretical predictions based on its pharmacological properties. drugbank.comdrugs.comtdcommons.ai Real-world data from large-scale observational studies or spontaneous reporting systems focusing specifically on drug-drug interactions with this compound is limited. The primary safety concern that led to its withdrawal (severe dermatological reactions) overshadowed other adverse event reporting, including those stemming from drug interactions. drugbank.commims.commims.com
The European Medicines Agency and other regulatory bodies emphasize the importance of understanding drug-drug interactions, especially with the rise of polypharmacy. europa.eu However, for older drugs like this compound, the available information is largely static and based on knowledge from the era in which it was used. There are no ongoing studies to further investigate or confirm potential interactions in a real-world setting. wikipedia.orgnih.gov
Advanced Research Directions and Emerging Concepts in Chlormezanone Research
Metabolomics and Biomarker Discovery Related to Chlormezanone (B1668783) Exposure
Metabolomics, the comprehensive analysis of small molecule metabolites in biological systems, is a powerful tool for identifying biomarkers of drug exposure and effect. nih.govscitechnol.com This approach can reveal the biochemical impact of a substance by capturing changes in metabolic pathways. scitechnol.com In the context of this compound, metabolomics studies can help identify unique metabolic signatures associated with its exposure, offering insights into its mechanism of action and potential toxicity. cuni.cz The identification of specific biomarkers could lead to more precise monitoring of patient response and the early detection of adverse effects. scitechnol.comdrugtargetreview.com
The integration of metabolomics with other "omics" technologies has the potential to provide a more holistic understanding of the biological response to this compound. nih.gov This integrated analysis can help discover novel biomarkers and more accurately predict changes related to disease or drug effects. nih.gov
Computational Approaches in this compound Research
Computational methods are increasingly being used in the early stages of drug design and research to provide valuable insights into molecular interactions and to predict biological activity. nih.gov
Molecular docking is a computational technique used to predict how a small molecule, such as this compound, binds to a receptor at the atomic level. nih.govmdpi.com This method can help identify the binding modes and interactions of a ligand with its target protein. nih.gov For this compound, docking simulations can be employed to explore its binding to central benzodiazepine (B76468) receptors, with which it is known to interact. drugbank.com These simulations can provide a detailed understanding of the forces driving the interaction and the key residues involved in binding, complementing experimental data. mdpi.com The combination of molecular docking with more computationally intensive methods like molecular dynamics (MD) simulations can further refine the understanding of the stability and dynamics of the ligand-receptor complex over time. nih.govmdpi.com
Pharmacophore modeling is a computational strategy used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govcreative-biolabs.com This approach is particularly valuable when the 3D structure of the target receptor is unknown. creative-biolabs.com
In the context of this compound, ligand-based pharmacophore models can be developed using a set of known active molecules that bind to the same target. creative-biolabs.com These models define the key features, such as hydrogen bond donors and acceptors, that are crucial for biological activity. 3ds.com By understanding the pharmacophore of this compound and related compounds, researchers can design new molecules with potentially improved efficacy or a better side-effect profile. e-bookshelf.de This approach facilitates the rational design of novel compounds and can be used to virtually screen large chemical libraries for molecules with similar desired properties. 3ds.com
In Vitro and In Vivo Models for Mechanistic and Toxicological Studies
The use of both in vitro (cell-based) and in vivo (animal) models is fundamental to understanding the mechanisms of action and potential toxicity of drugs like this compound. researchgate.net
In vitro models, such as cell cultures, allow for the controlled study of specific biological responses. europa.eu For this compound, in vitro systems have been used to investigate its effects on human keratinocytes and leukocytes, revealing differences in the cytotoxic potential of its enantiomers. nih.gov These models are advantageous for high-throughput screening and for dissecting cellular and molecular mechanisms. researchgate.neteuropa.eu Advanced in vitro models, including 3D cell cultures and organ-on-a-chip technologies, offer even greater physiological relevance. researchgate.netnih.gov
In vivo models, while more complex, provide essential information about a drug's effects on a whole organism, including its absorption, distribution, metabolism, and excretion (ADME). researchgate.netnih.gov Although specific recent in vivo toxicological studies on this compound are not detailed in the provided context, such models are crucial for assessing systemic effects and for extrapolating potential human responses. nih.govfrontiersin.org The integration of data from both in vitro and in vivo studies provides a comprehensive picture of a compound's pharmacological and toxicological profile. frontiersin.org
Potential for Prodrug Strategies and Novel Delivery Systems
Despite its withdrawal from many markets, the underlying pharmacology of this compound invites theoretical exploration into modern pharmaceutical technologies that could potentially modify its properties. Research into prodrug strategies and novel drug delivery systems represents a frontier for re-evaluating compounds like this compound.
A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. This strategy is often employed to improve a drug's pharmacokinetic profile, enhance its solubility, or reduce side effects. While specific research on this compound prodrugs is not prominent in recent literature, the concept of creating prodrugs from molecules containing carbamate (B1207046) groups is a known strategy to enhance stability against enzyme hydrolysis. drugbank.com The metabolic process of this compound involves hydrolysis, which leads to the opening of its 1,3-thiazinan-4-one ring structure. google.com A prodrug approach could theoretically be designed to control the rate and location of this bioactivation.
Novel drug delivery systems offer another avenue for modifying the release and absorption characteristics of a drug. Patents for various advanced delivery technologies have listed this compound among numerous other active agents as a potential candidate for such formulations, although specific in-vitro or in-vivo data for this compound within these systems is not extensively published. google.comnih.gov These technologies primarily focus on creating extended-release or site-specific formulations.
Extended-Release Formulations: The goal of an extended-release system is to maintain a steady concentration of the drug in the bloodstream over a longer period, which can reduce dosing frequency and improve patient compliance. oakwoodlabs.com Technologies mentioned in patents that could potentially be applied to water-soluble compounds like this compound include polymer coatings, hydrogels, and osmotic pressure-based systems. drugbank.com For instance, wax-based materials can be used in hot-melt granulation to create an extended-release matrix for poorly water-soluble drugs, a technique that could be adapted for different compounds. google.com
Mucoadhesive Delivery Systems: These systems are designed to adhere to mucosal surfaces, such as the lining of the gastrointestinal tract, prolonging the residence time of the dosage form at the site of application and potentially enhancing absorption. nih.gov This can be particularly useful for drugs that need to be absorbed at a specific region of the intestine. nih.gov Patents describe multi-compartmental mucoadhesive devices and formulations using polymers like Carbopol and pectin, which could theoretically be used for delivering a range of drugs, including this compound. nih.gov
The table below summarizes these potential delivery systems and their theoretical advantages for a compound like this compound.
| Delivery System Type | Technology Examples | Potential Advantages |
| Extended-Release | Polymer coatings, Wax-based hot-melt granulation, Hydrogels, Osmotic pumps. google.comdrugbank.com | Reduced dosing frequency, more stable plasma concentrations, improved patient adherence. oakwoodlabs.com |
| Mucoadhesive Systems | Formulations with bioadhesive polymers (e.g., Carbopol, Chitosan), Multi-compartmental devices. nih.govbioline.org.br | Prolonged residence time at absorption site, potential for targeted delivery, enhanced bioavailability. nih.govscielo.br |
Re-evaluation of Therapeutic Potential in Niche Applications
The concept of drug repositioning—finding new uses for existing drugs—has gained significant traction, driven by advanced computational methods. This compound has emerged as a candidate for such re-evaluation, most notably in the context of rare neuromuscular diseases.
A significant research effort utilized artificial intelligence (AI) and transcriptomic data to identify potential new therapies for Inclusion Body Myositis (IBM), a progressive muscle disorder with no established effective treatment. bioline.org.brvizhub.comlubrizol.com The study employed the Connectivity Map (CMAP), a database of gene expression profiles from human cells treated with various small molecules, to find drugs that could reverse the gene expression signature associated with IBM. lubrizol.com
By analyzing the genes that are overexpressed and underexpressed in IBM, the researchers searched for compounds that would induce the opposite effect—down-regulating the overexpressed genes and up-regulating the underexpressed ones. lubrizol.com In this analysis, this compound was identified as the drug with the highest negative correlation score, indicating a strong potential to reverse the disease's transcriptomic signature. lubrizol.com This finding suggests a plausible, previously unexplored, mechanism of action for this compound relevant to the pathophysiology of myopathies. vizhub.com
The table below presents the findings from the drug repositioning study for Inclusion Body Myositis.
| Repositioning Candidate | Identification Method | Basis for Repositioning |
| This compound | Connectivity Map (CMAP) analysis using robust sampling of altered genetic pathways. vizhub.comlubrizol.com | Identified as the drug with the most significant negative correlation to the IBM gene expression signature, suggesting it could reverse pathological changes at a molecular level. lubrizol.com |
| Thapsigargin | Connectivity Map (CMAP) analysis. vizhub.com | An inhibitor of the sarco-/endoplasmic reticulum Ca2+ ATPase, relevant to autophagic processes implicated in myopathies. vizhub.comlubrizol.com |
| Felodipine | Connectivity Map (CMAP) analysis. vizhub.com | A calcium channel blocker, potentially acting on pathways related to calcium homeostasis in muscle cells. vizhub.com |
Q & A
Q. What analytical methods are recommended for identifying and quantifying Chlormezanone in experimental samples?
this compound (C₁₁H₁₂ClNO₃S, CAS 80-77-3) can be characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for precise quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing its 1,3-thiazine-4-one 1,1-dioxide backbone and para-chlorophenyl substituent . Researchers should validate methods using certified reference standards and adhere to ICH guidelines for accuracy, precision, and linearity ranges.
Q. How do in vitro and in vivo models differ in elucidating this compound’s mechanisms of action as a muscle relaxant?
In vitro models (e.g., isolated muscle tissue assays) focus on direct receptor interactions, such as GABAergic modulation, while in vivo studies (rodent models) assess systemic effects, including sedation and cardiovascular parameters. For example, a murine model demonstrated this compound’s dose-dependent reduction in muscle rigidity without respiratory depression, suggesting central nervous system selectivity . Methodologically, combine electromyography with behavioral assessments to differentiate peripheral vs. central effects.
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in anticonvulsant or antibacterial efficacy across studies may stem from structural variations (e.g., dithis compound analogs) or assay conditions. Employ a tiered approach:
- Structural validation : Compare X-ray crystallography or computational docking results to confirm binding conformations.
- Dose-response profiling : Use standardized cell lines (e.g., HEK-293 for receptor studies) to minimize variability.
- Meta-analysis : Aggregate data from PubMed and EMBASE, applying statistical tools like random-effects models to assess heterogeneity .
Q. How can researchers optimize synthetic pathways for this compound to improve yield and purity?
The conventional synthesis involves cyclization of 4-chlorophenyl isocyanate with methylthiopropanol, followed by oxidation. To enhance efficiency:
- Replace stoichiometric oxidants (e.g., KMnO₄) with catalytic systems (e.g., TEMPO/NaClO) to reduce waste.
- Monitor reaction intermediates via real-time FTIR spectroscopy to identify bottlenecks.
- Apply QbD (Quality by Design) principles to define critical process parameters (CPPs) like temperature and pH .
Q. What experimental designs are suitable for investigating this compound’s metabolic pathways and potential drug-drug interactions?
Use hepatic microsome assays (human or rodent) to identify cytochrome P450 isoforms involved in metabolism. For instance, CYP3A4 is implicated in N-demethylation, a major metabolic route. Pair these with pharmacokinetic studies in Sprague-Dawley rats, collecting plasma samples at timed intervals for LC-MS/MS analysis. To assess interactions, co-administer this compound with CYP inhibitors (e.g., ketoconazole) and quantify AUC changes .
Q. How should researchers address gaps in neuropharmacological data for this compound, particularly its anxiolytic efficacy versus sedation?
Design a double-blind, placebo-controlled rodent study with endpoints such as:
- Elevated plus maze : Measures anxiety reduction (time in open arms).
- Rotarod test : Evaluates motor coordination deficits (sedation proxy).
- EEG/EMG telemetry : Monitors sleep architecture alterations. Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance and compliance with animal welfare protocols .
Methodological Guidance
What frameworks are recommended for formulating hypothesis-driven research questions on this compound?
Adopt the PICO framework :
- Population : Target organism or cell type (e.g., Wistar rats, primary neurons).
- Intervention : this compound dosage and administration route.
- Comparison : Active controls (e.g., diazepam for anxiolysis).
- Outcome : Quantifiable metrics (e.g., GABA-A receptor binding affinity). For clinical toxicology studies, integrate the FINER criteria to prioritize ethical and feasible human trials .
Q. How can researchers validate this compound’s safety profile in preclinical studies?
Conduct OECD-compliant toxicology assays:
- Acute toxicity : Determine LD₅₀ in rodents via oral and intravenous routes.
- Genotoxicity : Perform Ames test and micronucleus assay.
- Cardiorespiratory monitoring : Use telemetry in canine models to detect hypotension or bradycardia, as reported in overdose cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
